Cas no 1367705-87-0 (tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate)

Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure combines morpholine and piperidine moieties, offering a rigid scaffold for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. This compound is valued for its potential in constructing complex heterocyclic systems and as a precursor for bioactive molecules. Its well-defined reactivity profile and compatibility with standard synthetic methodologies contribute to its utility in medicinal chemistry and drug discovery.
tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate structure
1367705-87-0 structure
Product Name:tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate
CAS No:1367705-87-0
MF:C14H26N2O3
MW:270.367844104767
CID:5451948
PubChem ID:82379220
Update Time:2025-10-30

tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate
    • Z1505717656
    • EN300-1877225
    • Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate
    • 1367705-87-0
    • 1,1-Dimethylethyl 2-(3-morpholinyl)-1-piperidinecarboxylate
    • Inchi: 1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-5-4-6-12(16)11-10-18-9-7-15-11/h11-12,15H,4-10H2,1-3H3
    • InChI Key: TWRXGCQWGBYRHB-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCCC1C1COCCN1

Computed Properties

  • Exact Mass: 270.19434270g/mol
  • Monoisotopic Mass: 270.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 50.8Ų

Experimental Properties

  • Density: 1.073±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 371.7±32.0 °C(Predicted)
  • pka: 8.89±0.40(Predicted)

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Additional information on tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate

Comprehensive Overview of tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate (CAS No. 1367705-87-0)

The compound tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate (CAS No. 1367705-87-0) is a highly specialized chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring both morpholine and piperidine moieties, makes it a valuable building block for drug discovery and development. Researchers and chemists are increasingly interested in this compound due to its potential role in modulating biological activity and enhancing drug delivery systems.

One of the key reasons for the growing attention toward tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate is its versatility in medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection, enabling precise modifications during multi-step syntheses. This feature is particularly valuable in the development of novel therapeutics targeting neurological and metabolic disorders, which are among the most searched topics in AI-driven drug discovery platforms today.

In recent years, the demand for morpholine and piperidine-based compounds has surged, driven by their prevalence in FDA-approved drugs. tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate aligns with this trend, as its scaffold is frequently explored in the design of kinase inhibitors and GPCR modulators. These areas are hot topics in precision medicine and personalized therapy, which dominate current scientific discussions and search engine queries.

From a synthetic perspective, the compound’s stability and solubility profile make it an attractive candidate for high-throughput screening (HTS) and combinatorial chemistry. Laboratories focusing on fragment-based drug design often utilize such intermediates to accelerate lead optimization. Moreover, its compatibility with modern green chemistry principles—such as reduced waste generation and energy-efficient reactions—further enhances its appeal in sustainable pharmaceutical manufacturing.

Another notable aspect of tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate is its relevance in proteolysis-targeting chimeras (PROTACs) research. PROTACs represent a groundbreaking approach in drug development, leveraging the body’s natural degradation machinery to eliminate disease-causing proteins. This innovative field has garnered immense interest, as evidenced by the surge in related PubMed publications and patent filings. The compound’s structural features position it as a potential linker or warhead in PROTAC architectures.

Quality control and analytical characterization of CAS No. 1367705-87-0 are critical for ensuring reproducibility in research. Advanced techniques like HPLC, NMR, and mass spectrometry are routinely employed to verify purity and structural integrity. These methods align with the stringent standards of Good Manufacturing Practice (GMP), a frequently searched term among professionals in the pharmaceutical and biotechnology sectors.

In summary, tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate is a compound of substantial scientific and industrial importance. Its applications span from early-stage drug discovery to advanced therapeutic modalities, reflecting the evolving needs of modern medicine. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in cutting-edge research and innovation-driven chemistry.

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